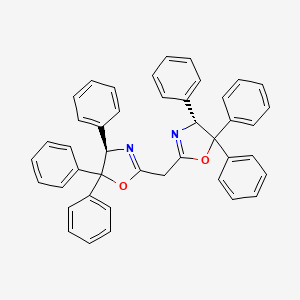
4-Ethynyl-2-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring with ethynyl and methyl substituents. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the ethynyl group in this compound adds unique reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of halogenated oxazoles.
Scientific Research Applications
4-Ethynyl-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activity or disruption of cellular processes . The oxazole ring can interact with DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methyl-1,3-oxazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1,3-oxazole: Similar structure but without the methyl group, affecting its chemical properties.
2-Methyl-4-phenyl-1,3-oxazole: Contains a phenyl group instead of an ethynyl group, leading to different biological activities.
Uniqueness: 4-Ethynyl-2-methyl-1,3-oxazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5NO |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
4-ethynyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 |
InChI Key |
PMMMVQCLDPEHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)





![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)

![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)
